An In-Depth Technical Guide to Methyl 5-iodo-1H-indazole-3-carboxylate: Properties, Synthesis, and Applications in Modern Drug Discovery
An In-Depth Technical Guide to Methyl 5-iodo-1H-indazole-3-carboxylate: Properties, Synthesis, and Applications in Modern Drug Discovery
This document provides a comprehensive technical overview of Methyl 5-iodo-1H-indazole-3-carboxylate (CAS No. 1079-47-6), a pivotal heterocyclic building block in contemporary medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple recitation of facts to offer field-proven insights into the compound's synthesis, reactivity, and strategic application, particularly in the domain of kinase inhibitor development.
Introduction: The Strategic Value of a Functionalized Indazole
Methyl 5-iodo-1H-indazole-3-carboxylate is more than just a chemical intermediate; it is a carefully designed scaffold that offers both a biologically relevant core and a versatile synthetic handle. The indazole ring system is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly multi-kinase inhibitors like Axitinib and Entrectinib.[1] This biological relevance is powerfully augmented by the presence of two key functional groups: the methyl ester at the 3-position, which allows for amide library generation, and the iodo-substituent at the 5-position. This iodine atom is the compound's most strategic feature, providing a reactive site for transition-metal-catalyzed cross-coupling reactions, thereby serving as a gateway to immense structural diversity and the exploration of novel chemical space.[2]
This guide will dissect the compound's properties, provide validated protocols for its synthesis and subsequent modification, and contextualize its utility within modern drug discovery programs.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is the foundation of its effective use in the laboratory.
1.1: Core Physicochemical Properties
The key physical and chemical data for Methyl 5-iodo-1H-indazole-3-carboxylate are summarized below. These values are critical for reaction planning, purification, and material handling.
| Property | Value | Source(s) |
| CAS Number | 1079-47-6 | [2][3] |
| Molecular Formula | C₉H₇IN₂O₂ | [2][3] |
| Molecular Weight | 302.07 g/mol | [2] |
| Appearance | Off-white to grey solid | [2] |
| Melting Point | 264 °C | |
| Boiling Point | 421.4 ± 25.0 °C (Predicted) | |
| Density | 1.948 ± 0.06 g/cm³ (Predicted) | |
| pKa | 10.80 ± 0.40 (Predicted) |
1.2: Solubility and Storage
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Solubility : While quantitative data is sparse, empirically, the compound exhibits solubility in common polar aprotic organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It has limited solubility in alcohols like methanol and ethanol and is poorly soluble in non-polar solvents and water.
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Stability and Storage : The compound is stable under standard laboratory conditions. For long-term storage, it is recommended to keep the material at 2-8°C, protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.[4]
1.3: Spectroscopic Characterization: A Predictive Analysis
Definitive, published spectra for this specific compound are not widely available. However, based on extensive experience with related indazole structures, a predictive spectroscopic profile can be constructed. This serves as a reliable benchmark for researchers to confirm the identity and purity of their material.
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¹H NMR Spectroscopy (500 MHz, DMSO-d₆) :
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~14.0 ppm (s, 1H) : The N-H proton of the indazole ring. Expected to be a broad singlet due to quadrupole broadening and exchange.
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~8.4 ppm (d, J ≈ 1.0 Hz, 1H) : The H4 proton. It appears as a doublet (or singlet/narrow multiplet) due to a small four-bond coupling to H6. Its downfield shift is influenced by the anisotropy of the adjacent pyrazole ring.
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~7.8 ppm (dd, J ≈ 8.7, 1.6 Hz, 1H) : The H6 proton. It shows coupling to both H7 (ortho, large J) and H4 (meta, small J).
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~7.6 ppm (d, J ≈ 8.7 Hz, 1H) : The H7 proton, showing ortho-coupling to H6.
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~3.9 ppm (s, 3H) : The methyl protons of the ester group.
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-
¹³C NMR Spectroscopy (125 MHz, DMSO-d₆) :
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~162 ppm : Carbonyl carbon of the methyl ester.
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~142-145 ppm : Quaternary carbons C3a and C7a of the indazole ring.
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~135 ppm, ~129 ppm, ~122 ppm, ~113 ppm : Aromatic CH carbons (C4, C6, C7).
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~88 ppm : C5 carbon bearing the iodine atom. The heavy atom effect of iodine causes a significant upfield shift.
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~52 ppm : Methyl carbon of the ester.
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-
Infrared (IR) Spectroscopy :
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~3300-3100 cm⁻¹ : N-H stretching vibration.
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~1720 cm⁻¹ : C=O stretching of the ester carbonyl group.
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~1620, 1450 cm⁻¹ : C=C aromatic ring stretching.
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-
Mass Spectrometry (MS) :
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[M+H]⁺ : Expected at m/z 302.96.
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[M]⁺ : The molecular ion peak will be observed at m/z 302.07, with a characteristic isotopic pattern for iodine.
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Part 2: Synthesis and Purification
The most reliable and scalable synthesis of Methyl 5-iodo-1H-indazole-3-carboxylate begins with its corresponding carboxylic acid, 5-iodo-1H-indazole-3-carboxylic acid (CAS 1077-97-0).[5] The choice of esterification method depends on the scale, available equipment, and desired reaction time.
2.1: Recommended Protocol: Acid-Catalyzed Fischer Esterification
This classic method is robust, cost-effective, and easily scalable, making it the preferred choice for routine production. The reaction is driven to completion by using a large excess of the alcohol reactant.
Caption: Workflow for Fischer Esterification.
Step-by-Step Methodology:
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Reactant Charging : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-iodo-1H-indazole-3-carboxylic acid (1.0 eq).
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Solvent and Catalyst Addition : Add anhydrous methanol (20-30 volumes, e.g., 20-30 mL per gram of starting material). Stir to create a suspension. Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Causality: Sulfuric acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Methanol is used in large excess to shift the equilibrium towards the product side, per Le Châtelier's principle.
-
Reaction Execution : Heat the mixture to reflux (approx. 65°C) and maintain for 4-12 hours.
-
Monitoring : Track the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture like 30-50% ethyl acetate in hexanes. The product ester will have a higher Rf value than the starting carboxylic acid.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Slowly pour it into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid.
-
Extraction : Extract the product from the aqueous mixture into an organic solvent like ethyl acetate (3x volumes).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.
-
Validation : Confirm the product's identity and purity using ¹H NMR, LC-MS, and HPLC.[2]
Part 3: Chemical Reactivity and Strategic Utility
The synthetic power of Methyl 5-iodo-1H-indazole-3-carboxylate lies in the orthogonal reactivity of its functional groups. The C5-iodo group is a prime site for building molecular complexity via cross-coupling, while the ester allows for late-stage derivatization.
3.1: The C5-Iodo Handle: A Gateway to Cross-Coupling
The carbon-iodine bond is relatively weak, making it an excellent leaving group in palladium-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug synthesis.[2]
Caption: Key diversification pathways via cross-coupling.
Exemplary Protocol: Suzuki-Miyaura Coupling
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Inert Atmosphere : To a flame-dried Schlenk flask, add Methyl 5-iodo-1H-indazole-3-carboxylate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).
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Catalyst Addition : Evacuate and backfill the flask with argon or nitrogen three times. Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq). Causality: The choice of a Pd(0) catalyst is crucial for initiating the catalytic cycle via oxidative addition into the C-I bond. The base is essential for the transmetalation step.
-
Solvent and Reaction : Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1). Heat the reaction to 80-100°C and stir until TLC or LC-MS indicates consumption of the starting material.
-
Workup and Purification : Cool the reaction, dilute with water, and extract with ethyl acetate. The crude product is then purified via silica gel column chromatography.
3.2: Reactions of the Ester and N-H Groups
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Amidation : The methyl ester can be readily converted to a wide range of amides by direct reaction with primary or secondary amines, often facilitated by coupling agents like HOBT/EDC or by forming the acyl chloride first.[6] This is a common late-stage diversification strategy in medicinal chemistry.
-
Hydrolysis : Saponification with a base like lithium hydroxide (LiOH) in a THF/water mixture will hydrolyze the ester back to the carboxylic acid, which can be useful for alternative coupling strategies or as a final drug form.
-
N-Alkylation/Arylation : The N-H of the indazole can be selectively alkylated or arylated under appropriate basic conditions (e.g., using NaH or Cs₂CO₃), allowing for further modulation of the compound's properties.
Part 4: Applications in Drug Discovery
The primary application of this compound is as a foundational building block for synthesizing targeted therapeutics.
4.1: Case Study: Scaffolding for Protein Kinase B (Akt) Inhibitors
Methyl 5-iodo-1H-indazole-3-carboxylate is explicitly cited as a reactant for the preparation of indazole-pyridine based protein kinase B (Akt) inhibitors. The Akt signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.
Caption: Conceptual synthesis of an Akt inhibitor.
In this workflow, the C5-iodo group is first used to install a pyridine moiety via a Suzuki coupling. The resulting intermediate's ester group is then converted into a specific amide designed to interact with the target kinase's active site. This two-step functionalization highlights the compound's strategic design.
4.2: Broader Therapeutic and Agrochemical Potential
Beyond Akt, the indazole scaffold is a versatile inhibitor of many other kinases, and derivatives are explored for treating neurological disorders and inflammatory conditions.[2][7] Furthermore, the biological activity of indazole derivatives extends into agrochemical development, where they have been investigated as potential herbicides and fungicides.[2][8]
Conclusion
Methyl 5-iodo-1H-indazole-3-carboxylate is a high-value, versatile building block for chemical research and development. Its combination of a biologically relevant indazole core and a synthetically tractable iodinated handle makes it an indispensable tool for medicinal chemists. A firm grasp of its properties, synthetic routes, and chemical reactivity empowers researchers to efficiently generate novel and diverse molecular architectures in the pursuit of new therapeutics and other advanced materials.
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